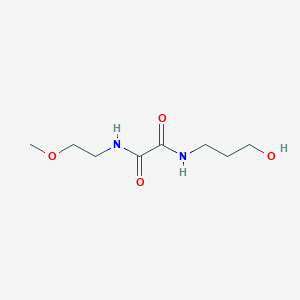

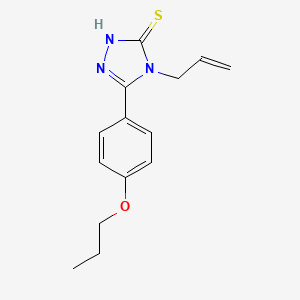

![molecular formula C20H13ClF3NO B4625526 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide

説明

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide is a chemical compound with potential applications in various fields, including medicinal chemistry and material science. The compound's unique structure, incorporating chloro, trifluoromethyl groups, and a biphenylcarboxamide moiety, contributes to its distinct chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, with specific methodologies tailored to enhance the compound's bioavailability and activity. For instance, the structural analogs are synthesized through condensation of chloro-trifluoromethylbenzene derivatives with appropriate amines or amides, using solution-phase combinatorial methodology to introduce various substituents and optimize activity (Palanki et al., 2000).

Molecular Structure Analysis

Crystal structure determinations of similar compounds reveal insights into the molecular conformation, critical for understanding the compound's interaction with biological targets and its overall stability. The crystal structure of 3-amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-morpholino-1H-indazole-1-carboxamide, for example, shows distinct inhibitory capacity against cancer cell lines, highlighting the importance of molecular structure in biological activity (Ji et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide derivatives often target the modification of the carboxamide group or the introduction of substituents at strategic positions to modulate the compound's properties. The carboxamide group's position is critical for activity, as demonstrated in SAR studies of related molecules (Palanki et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and molecular weight, are influenced by the compound's structural features, including the biphenylcarboxamide backbone and the chloro-trifluoromethyl group. Polymers derived from related diamines exhibit good solubility in polar organic solvents and demonstrate high thermal stability, indicative of the parent compound's robustness (Gutch et al., 2003).

Chemical Properties Analysis

The chemical reactivity and interactions of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide with biological systems or materials depend on its functional groups. The presence of the trifluoromethyl group, in particular, can significantly affect the compound's electron distribution, reactivity, and potential for forming hydrogen bonds or engaging in π-π interactions, as seen in the study of related carbacylamidophosphate compounds (Gholivand et al., 2009).

科学的研究の応用

Inhibitory Effects on Transcription Factors

A study explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide derivatives as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. The study aimed at improving potential oral bioavailability and examined various substitutions on the pyrimidine ring to assess cell-based activity and gastrointestinal permeability. The carboxamide group at the 5-position was identified as critical for activity (Palanki et al., 2000).

Synthesis and Characterization of Derivatives

Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including variations with phenyl and chlorophenyl substituents, focused on their synthesis and characterization through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The structural study of one compound revealed its crystallization in the triclinic space group and the adoption of a chair conformation by the cyclohexane ring, offering insights into molecular conformation stabilized by intramolecular hydrogen bonding (Özer et al., 2009).

Antimicrobial and Antituberculosis Activity

A series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial properties. Among them, derivatives with N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl] substitutions exhibited potent activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, showcasing the potential for these compounds in treating infectious diseases (Bąk et al., 2020).

Anti-Inflammatory Potential

Investigation into the anti-inflammatory potential of N-arylcinnamamide derivatives, including (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, demonstrated significant inhibition of NF-κB activation, suggesting a novel approach for the development of anti-inflammatory agents. These compounds were compared to prednisone, indicating a different mode of action and highlighting the importance of structural modifications for enhanced anti-inflammatory potential (Hošek et al., 2019).

Material Science Applications

In materials science, the synthesis and characterization of derivatives focus on their potential applications in creating novel polymers with specific physical properties. For example, studies on polyamides and polyimides derived from N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine illustrate the process of synthesizing materials with high thermal stability and solubility in polar solvents, aiming at applications in high-performance materials (Yang & Lin, 1994).

特性

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3NO/c21-17-11-10-14(20(22,23)24)12-18(17)25-19(26)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKRUZIOGNSPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

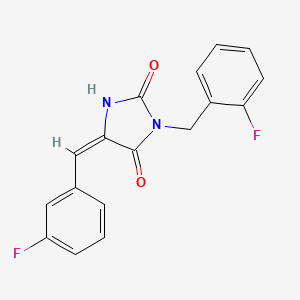

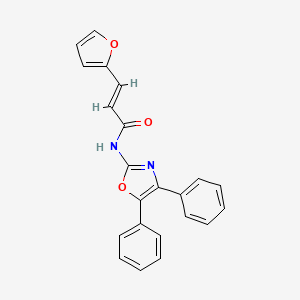

![7-(2-furyl)-2-(methylthio)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4625454.png)

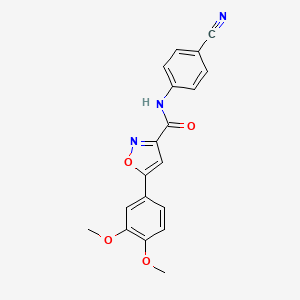

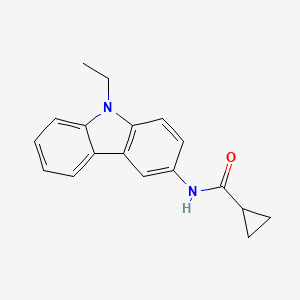

![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

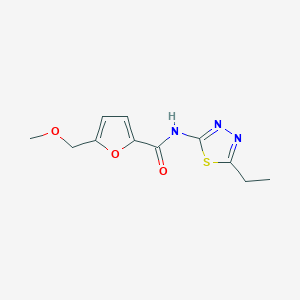

![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4625504.png)

![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4625541.png)